An In-depth Technical Guide to (S,R,S)-AHPC-C6-PEG3-C4-Cl: A HaloPROTAC for Targeted Protein Degradation
An In-depth Technical Guide to (S,R,S)-AHPC-C6-PEG3-C4-Cl: A HaloPROTAC for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-C6-PEG3-C4-Cl, also known as VH032-C6-PEG3-C4-Cl, is a synthetic heterobifunctional molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is categorized as a "HaloPROTAC," designed to selectively induce the degradation of proteins fused with the HaloTag7 reporter protein. This molecule co-opts the cell's natural protein disposal machinery by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the HaloTag7-fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental considerations for utilizing (S,R,S)-AHPC-C6-PEG3-C4-Cl in research and drug discovery applications.
Chemical Structure and Properties
(S,R,S)-AHPC-C6-PEG3-C4-Cl is a conjugate molecule comprising three key components: a ligand for the VHL E3 ligase ((S,R,S)-AHPC), a chloroalkane linker (C6-PEG3-C4-Cl) that covalently binds to the HaloTag7 protein, and a polyethylene (B3416737) glycol (PEG) spacer to provide the appropriate length and solubility.
Table 1: Chemical and Physical Properties of (S,R,S)-AHPC-C6-PEG3-C4-Cl
| Property | Value | Reference |
| Molecular Formula | C38H59ClN4O7S | [] |
| Molecular Weight | 751.42 g/mol | [] |
| Canonical SMILES | O=C([C@H]1N(C(--INVALID-LINK--NC(CCCCCOCCOCCOCCCCCCCl)=O)=O)C--INVALID-LINK--C1)NCC2=CC=C(C3=C(C)N=CS3)C=C2 | [] |
| Appearance | Colorless to light yellow oil | |
| Solubility | 10 mM in DMSO | [] |
| Storage (Pure form) | -20°C for 3 years, 4°C for 2 years | [] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [] |
| Synonyms | VH032-C6-PEG3-C4-Cl, VHL Ligand-Linker Conjugates 12, E3 ligase Ligand-Linker Conjugates 8, HaloPROTAC3 | [][2] |
Mechanism of Action: VHL-Mediated Targeted Protein Degradation
As a PROTAC, (S,R,S)-AHPC-C6-PEG3-C4-Cl functions by inducing the formation of a ternary complex between the target protein (a HaloTag7 fusion protein) and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action of (S,R,S)-AHPC-C6-PEG3-C4-Cl.
Biological Activity
The primary biological activity of (S,R,S)-AHPC-C6-PEG3-C4-Cl is the potent and specific degradation of HaloTag7-fusion proteins. Its efficacy is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).
Table 2: In Vitro Activity against GFP-HaloTag7
| Parameter | Value | Cell Line | Assay Method | Reference |
| DC50 | 19 ± 1 nM | HEK293 Flp-In | Flow Cytometry | [2] |
| Dmax | 90 ± 1 % at 625 nM | HEK293 Flp-In | Flow Cytometry | [2] |
Experimental Protocols
General Experimental Workflow for Assessing Protein Degradation
The following workflow outlines the key steps to evaluate the efficacy of (S,R,S)-AHPC-C6-PEG3-C4-Cl in degrading a HaloTag7-fusion protein.
Figure 2: General experimental workflow for HaloPROTAC validation.
Detailed Methodologies
4.2.1. Cell Culture and Treatment
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HEK293 Flp-In cells stably expressing the HaloTag7-fusion protein of interest are commonly used.[2]
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Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C and 5% CO2.[2]
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For degradation assays, cells are seeded in multi-well plates and allowed to adhere overnight.
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(S,R,S)-AHPC-C6-PEG3-C4-Cl is dissolved in DMSO to prepare a stock solution. Serial dilutions are then made in cell culture medium to achieve the desired final concentrations. A vehicle control (e.g., 0.1% DMSO) should always be included.[2]
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Cells are treated with the compound for a specified duration, typically 24 hours for a dose-response experiment.[2]
4.2.2. Analysis of Protein Degradation
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Flow Cytometry (for fluorescent fusion proteins like GFP-HaloTag7):
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After treatment, cells are detached (e.g., with trypsin), resuspended in a suitable buffer (e.g., PBS with 2% FBS), and analyzed on a flow cytometer.[2]
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The mean fluorescence intensity of the cell population is measured.
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The fluorescence is normalized to the vehicle control.[2]
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This method is high-throughput and provides robust quantitative data.[3]
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Western Blotting:
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Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein concentration in the lysates is determined (e.g., using a BCA assay) to ensure equal loading.
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Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with a primary antibody against the HaloTag or the protein of interest.
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A suitable HRP-conjugated secondary antibody is used for detection with an ECL substrate.
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Band intensities are quantified using densitometry software.
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Mass Spectrometry:
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For a global assessment of protein degradation and to evaluate off-target effects, quantitative proteomics can be employed.
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Cells are treated with the compound and a vehicle control.
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Cell lysates are prepared, proteins are digested into peptides, and labeled with isobaric tags (e.g., TMT or iTRAQ).
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Samples are analyzed by LC-MS/MS to identify and quantify changes in protein abundance.
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4.2.3. Data Analysis
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The percentage of remaining protein is plotted against the logarithm of the compound concentration.
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The data is fitted to a four-parameter logistic curve to determine the DC50 and Dmax values.
Conclusion
(S,R,S)-AHPC-C6-PEG3-C4-Cl is a valuable research tool for inducing the targeted degradation of HaloTag7-fusion proteins. Its well-characterized mechanism of action, high potency, and the versatility of the HaloTag system make it a powerful asset for studying protein function, validating drug targets, and exploring the potential of targeted protein degradation as a therapeutic modality. This guide provides the foundational knowledge and experimental framework for the effective application of this compound in a research setting.
